Product packaging for Z-N-ME-L-2-Aminohexanoic acid(Cat. No.:CAS No. 225386-32-3)

Z-N-ME-L-2-Aminohexanoic acid

Cat. No.: B554305
CAS No.: 225386-32-3
M. Wt: 279.33 g/mol
InChI Key: ZRIGUBDEWMLBRB-ZDUSSCGKSA-N
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Description

Historical Development of N-Methylated Amino Acids in Peptide Science

The introduction of N-methylation, the addition of a methyl group to the nitrogen atom of an amino acid, represents a minimal yet profound modification in peptide chemistry. researchgate.netbenthamdirect.com This structural alteration has been a subject of study for decades, driven by the desire to enhance the therapeutic properties of peptides. researchgate.netnih.gov Historically, peptides, despite their high biological activity, were often limited as drug candidates due to their rapid degradation by enzymes (proteolysis) and poor absorption in the body. scielo.org.mxresearchgate.net

N-methylation emerged as a key strategy to overcome these limitations. The presence of a methyl group on the amide nitrogen can sterically hinder the approach of proteolytic enzymes, thereby increasing the peptide's stability and in vivo half-life. scielo.org.mxaralezbio.commerckmillipore.com Furthermore, N-methylation can disrupt hydrogen bonding networks within peptide backbones, which can lead to increased solubility, improved membrane permeability, and enhanced bioavailability. benthamdirect.comscielo.org.mxaralezbio.com This modification can also induce specific conformational changes, sometimes leading to a more favorable binding affinity and selectivity for its biological target. aralezbio.comnih.gov The exploration of N-methylated amino acids has thus become a cornerstone in the design of peptidomimetics—compounds that mimic the structure and function of natural peptides but with improved pharmacological profiles. researchgate.net

Role of Z-N-ME-L-2-Aminohexanoic acid within Non-Canonical Amino Acid Research

This compound is classified as a non-canonical amino acid (ncAA). Unlike the 20 standard proteinogenic amino acids, ncAAs are not naturally encoded in the genetic code of most organisms but serve as powerful tools in chemical biology and drug discovery. nih.govrsc.org The incorporation of ncAAs into peptides and proteins allows for the introduction of novel chemical functionalities and properties. nih.govfrontiersin.org

Within this context, this compound serves as a valuable building block. chemimpex.com It combines the features of N-methylation and a non-proteinogenic side chain (the n-butyl group of norleucine) with the temporary protection of the Z group. Researchers utilize such compounds in the systematic modification of biologically active peptides. scielo.org.mxchemimpex.com By replacing a canonical amino acid with a derivative like this compound, scientists can probe structure-activity relationships (SAR). scielo.org.mx For instance, the introduction of the N-methyl group and the linear, hydrophobic side chain of norleucine can influence a peptide's conformation, proteolytic stability, and receptor-binding affinity. aralezbio.commerckmillipore.comnih.gov The Z group facilitates its incorporation into a growing peptide chain during solid-phase or solution-phase synthesis. wikipedia.org

Overview of Research Trajectories for this compound

Research involving this compound and similar N-methylated, Z-protected amino acids primarily follows trajectories within peptide synthesis and medicinal chemistry. The compound is widely used as a synthetic intermediate for creating modified peptides with enhanced therapeutic potential. chemimpex.com

Key research areas include:

Peptide and Peptidomimetic Synthesis: The compound is a fundamental building block for constructing novel peptides. Its use allows for the precise placement of an N-methylated norleucine residue within a peptide sequence. chemimpex.comchemimpex.com

Drug Discovery and Development: Scientists use this compound to create analogs of biologically active peptides. chemimpex.comchemimpex.com The goal is to develop new drug candidates with improved properties, such as increased stability and efficacy, for applications in fields like oncology and neurology. chemimpex.com

Protein Engineering and Structural Biology: By incorporating this ncAA, researchers can modify protein structures to enhance their stability or function. chemimpex.com These modified proteins can be used in biochemical research to study enzyme activity, protein-protein interactions, and metabolic pathways, providing insights into disease mechanisms. chemimpex.comchemimpex.com

The physical and chemical properties of this compound are well-defined, facilitating its use in these research applications.

Physicochemical Properties of this compound

PropertyValueSource(s)
Synonyms Z-N-Me-Nle-OH, Z-N-methyl-L-norleucine, Cbz-N-methyl-L-norleucine chemical-suppliers.eucreative-peptides.com
Molecular Formula C15H21NO4 chemical-suppliers.euchemimpex.com
Molecular Weight 279.34 g/mol chemimpex.com
Appearance White solid
CAS Number 225386-32-3 chemical-suppliers.euchemimpex.com
Solubility Soluble in some organic solvents (e.g., methanol (B129727), dichloromethane)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21NO4 B554305 Z-N-ME-L-2-Aminohexanoic acid CAS No. 225386-32-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[methyl(phenylmethoxycarbonyl)amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-3-4-10-13(14(17)18)16(2)15(19)20-11-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3,(H,17,18)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIGUBDEWMLBRB-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Z N Me L 2 Aminohexanoic Acid

Retrosynthetic Analysis of Z-N-ME-L-2-Aminohexanoic acid

A retrosynthetic analysis of this compound provides a strategic roadmap for its chemical synthesis. The target molecule can be conceptually deconstructed into simpler, more readily available precursors by disconnecting key chemical bonds.

The most logical disconnections are:

C-N Amide Bond: The benzyloxycarbonyl (Z) group is an amine-protecting group. Disconnecting the amide bond between the Z-group and the nitrogen atom reveals N-methyl-L-2-aminohexanoic acid and a source for the Z-group, such as benzyl (B1604629) chloroformate.

N-C Methyl Bond: The bond between the nitrogen and the methyl group can be disconnected. This leads back to the primary α-amino acid, L-2-aminohexanoic acid (more commonly known as L-norleucine), and a methylating agent.

α-Carbon Stereocenter: The chiral center of L-norleucine can be traced back to achiral starting materials through various stereoselective synthesis methods.

This analysis suggests a forward synthesis commencing with the preparation of the L-norleucine backbone, followed by N-methylation, and concluding with the introduction of the Z-protecting group.

Stereoselective Synthesis Approaches to L-2-Aminohexanoic Acid Precursors

L-2-Aminohexanoic acid (L-norleucine) is a non-proteinogenic amino acid that serves as the chiral scaffold for the target compound. Its stereoselective synthesis is crucial for obtaining the desired enantiomerically pure final product. Several methods have been established for this purpose.

One common approach involves the asymmetric alkylation of glycine (B1666218) enolate equivalents . Chiral phase-transfer catalysts can be used to direct the alkylation of a glycine Schiff base with a butyl halide, yielding the desired L-enantiomer with high stereoselectivity.

Another powerful method is enzymatic resolution . For instance, a racemic mixture of N-acetyl-DL-norleucine can be resolved using an aminoacylase (B1246476) enzyme, which selectively hydrolyzes the N-acetyl group from the L-enantiomer, allowing for its separation from the unreacted D-enantiomer. Similarly, D-amino acid dehydrogenases have been engineered through mutagenesis to catalyze the reductive amination of 2-ketohexanoic acid to produce D-amino acids, and similar principles can be applied to create enzymes for L-amino acid synthesis. nih.gov

Furthermore, L-norleucine can be synthesized from chiral pool starting materials, such as other naturally occurring L-amino acids, through a series of stereochemically controlled transformations.

N-Methylation Strategies for α-Amino Acids

The introduction of a methyl group onto the nitrogen of an α-amino acid is a key step in the synthesis of this compound. This transformation can be achieved through several established protocols, each with distinct advantages and limitations. researchgate.net N-methylation can significantly alter the properties of peptides, enhancing their stability against proteases and improving bioavailability. researchgate.net

Alkylation-Based N-Methylation Techniques

Direct alkylation involves treating an N-protected amino acid with a methylating agent. A widely used method employs sodium hydride and methyl iodide in a solvent like tetrahydrofuran (B95107) (THF). cdnsciencepub.com This approach can selectively N-methylate N-benzyloxycarbonyl (Z) protected amino acids without esterifying the carboxylic acid group. cdnsciencepub.com The use of a strong base like sodium hydride deprotonates the amide nitrogen, forming an anion that subsequently attacks methyl iodide.

Challenges with this method include the potential for over-methylation to form quaternary ammonium (B1175870) salts and the need for careful control of reaction conditions to avoid racemization. nsc.ru Protecting the carboxylic acid function, for instance as a t-butyl ester, can sometimes be necessary before performing the N-alkylation. cdnsciencepub.com

Table 1: Comparison of Alkylation-Based N-Methylation Reagents

Reagent SystemTypical SubstrateSolventKey FeaturesReference
NaH / CH₃IN-Z-amino acidTHFSelective N-methylation without esterification; reaction is typically complete in 24 hours. cdnsciencepub.com
Ag₂O / CH₃IN-protected amino acidDMFMild conditions at room temperature, but often leads to ester formation. cdnsciencepub.com
MeI / K₂CO₃N-Nbs-amino acidDMFUsed for N-methylation of sulfonamide-protected amino acids, often results in methyl esters. nsc.ru

Reductive Amination Protocols for N-Methylation

Reductive amination is a robust and common method for N-methylation that avoids the use of harsh alkylating agents. researchgate.netorganic-chemistry.org This process typically involves two steps: the formation of an imine or a related intermediate from the amino acid and formaldehyde (B43269), followed by in-situ reduction.

The Eschweiler-Clarke reaction is a classic example where a primary or secondary amine is methylated using excess formaldehyde and formic acid. wikipedia.org The reaction proceeds through an imine, which is then reduced by formic acid, irreversibly producing the methylated amine and carbon dioxide. wikipedia.org A significant advantage of this method is that it does not produce quaternary ammonium salts and typically does not racemize chiral amines. wikipedia.org

Modern variations use alternative reducing agents that are often milder and more selective. Sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaCNBH₃) are frequently used in conjunction with aqueous formaldehyde. researchgate.netgoogle.com These methods are efficient, can be performed in aqueous media, and tolerate a wide range of functional groups, often eliminating the need for protection/deprotection steps. researchgate.netsnmjournals.orgresearchgate.net

Table 2: Overview of Reductive Amination Methods for N-Methylation

MethodReagentsAdvantagesDisadvantagesReference
Eschweiler-ClarkeFormaldehyde, Formic AcidNo quaternary salt formation, low racemization risk, irreversible.Requires excess reagents and elevated temperatures. wikipedia.org
Borohydride ReductionFormaldehyde, NaBH₄ or NaCNBH₃Mild conditions, high yields, compatible with many functional groups.NaCNBH₃ is toxic; stoichiometry must be controlled. organic-chemistry.orggoogle.com
Catalytic HydrogenationFormaldehyde, H₂, Pd/CHigh atom economy, clean reaction.Requires specialized hydrogenation equipment. researchgate.net
Zinc ReductionFormaldehyde, ZnInexpensive, can be performed in aqueous acetic acid.Generates metallic waste. researchgate.net

Introduction of the Benzyloxycarbonyl (Z) Protecting Group

The final step in the proposed synthesis is the protection of the N-methylamino group with a benzyloxycarbonyl (Z or Cbz) group. This group is highly valued in peptide chemistry for its ability to suppress the nucleophilicity of the amine and prevent racemization during coupling reactions. wikipedia.orgwiley-vch.de The Z-group is stable under a variety of conditions but can be readily removed by catalytic hydrogenolysis. wikidot.com

Z-Protection via Benzyl Chloroformate Methodologies

The most common method for introducing the Z-group is the acylation of the amine with benzyl chloroformate (Z-Cl). wikipedia.orgthieme-connect.de This reaction is typically performed under Schotten-Baumann conditions , which involve using an aqueous base to neutralize the hydrochloric acid byproduct generated during the acylation. wikidot.comtotal-synthesis.com

For the N-methylation product (N-methyl-L-norleucine), the reaction would involve treating it with benzyl chloroformate in an aqueous/organic solvent mixture in the presence of a base like sodium hydroxide (B78521) or sodium bicarbonate at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity. wikipedia.orgthieme-connect.debeilstein-journals.org The resulting this compound is typically a stable, often crystalline solid that can be purified by crystallization or chromatography. thieme-connect.de

Compound Name Reference Table

Abbreviation / Trivial NameSystematic Name
This compound(S)-2-((Benzyloxycarbonyl)(methyl)amino)hexanoic acid
L-Norleucine(S)-2-Aminohexanoic acid
N-Methyl-L-norleucine(S)-2-(Methylamino)hexanoic acid
Z-Cl / Cbz-ClBenzyl chloroformate
FormaldehydeMethanal
Formic AcidMethanoic acid
Sodium borohydrideSodium tetrahydridoborate
Sodium cyanoborohydrideSodium cyanotrihydroborate
Methyl IodideIodomethane
Sodium HydrideSodium hydride
TetrahydrofuranOxolane

Alternative Z-Protection Strategies

The benzyloxycarbonyl (Z or Cbz) group is a classical and widely used amine-protecting group in peptide synthesis, prized for its stability under a variety of conditions. researchgate.net It is typically introduced by reacting the amino acid with benzyl chloroformate under basic conditions and removed by methods such as catalytic hydrogenolysis or strong acids. researchgate.netpeptide.com However, the harsh conditions required for Z-group cleavage can sometimes be incompatible with other sensitive functionalities within a complex molecule. This necessitates the exploration of alternative, orthogonal protecting groups that can be removed under milder, more specific conditions. researchgate.netpeptide.com

The selection of a protecting group is a critical aspect of synthetic strategy, governed by the principle of orthogonality. researchgate.net Orthogonal protecting groups can be removed in any order in the presence of others because their cleavage relies on distinct chemical mechanisms. researchgate.net This allows for selective deprotection at various stages of a synthesis. Key alternatives to the Z-group for α-amino protection include the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups. peptide.com

Boc (tert-butyloxycarbonyl) Group: The Boc group is a cornerstone of one of the major strategies in solid-phase peptide synthesis (SPPS). researchgate.net It is stable to bases and nucleophiles but is readily cleaved under moderately acidic conditions, such as with trifluoroacetic acid (TFA). peptide.com This provides orthogonality with the base-labile Fmoc group and the hydrogenolysis-labile Z-group.

Fmoc (9-fluorenylmethoxycarbonyl) Group: The Fmoc group is the basis for the other dominant strategy in SPPS. researchgate.net Its key advantage is its lability to mild bases, typically a solution of piperidine (B6355638) in an organic solvent, while remaining stable to acidic conditions used to cleave Boc groups or side-chain protecting groups from the resin. peptide.comwiley-vch.de

o-NBS (2-nitrobenzenesulfonyl) Group: The o-NBS group is particularly relevant for the synthesis of N-methylated amino acids. nih.gov It can be introduced onto the primary amine, rendering the resulting sulfonamide proton acidic enough for methylation. nih.gov The o-NBS group is stable to acids and bases but can be selectively removed via thiolysis, for example, with mercaptoethanol in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). nih.govug.edu.pl This method is integral to the Biron-Kessler N-methylation procedure. nih.gov

Alloc (Allyloxycarbonyl) Group: The Alloc group offers another layer of orthogonality. It is stable to both the acidic conditions used for Boc removal and the basic conditions for Fmoc removal. researchgate.net It is selectively cleaved using a palladium catalyst, typically Pd(0), in the presence of a scavenger. researchgate.netrsc.org

Table 1: Comparison of Key α-Amino Protecting Groups

Protecting Group Abbreviation Typical Cleavage Conditions Stability
Benzyloxycarbonyl Z, Cbz H₂/Pd; HBr/AcOH; strong acids Stable to mild acid and base.
tert-Butyloxycarbonyl Boc Trifluoroacetic acid (TFA) Stable to base and hydrogenolysis. peptide.com
9-Fluorenylmethoxycarbonyl Fmoc Piperidine Stable to acid and hydrogenolysis. peptide.com
2-Nitrobenzenesulfonyl o-NBS Thiolysis (e.g., mercaptoethanol, DBU) Stable to acid and base. nih.govug.edu.pl

Optimization of Reaction Conditions and Yield for this compound Synthesis

N-Protection Step: The initial step is the reaction of L-norleucine with benzyl chloroformate (Cbz-Cl). This reaction is typically performed in an aqueous solvent mixture, such as water and dioxane or THF, under basic conditions (Schotten-Baumann reaction). The choice of base (e.g., sodium hydroxide, sodium carbonate) and control of pH are critical to ensure complete reaction while preventing side reactions like the formation of dipeptides or racemization. researchgate.net Temperature control is also important to manage the exothermic nature of the reaction and the stability of the Cbz-Cl reagent.

N-Methylation Step: N-methylation of a Z-protected amino acid is a more challenging step. Direct alkylation using a methylating agent like methyl iodide or dimethyl sulfate (B86663) can be slow and may require harsh conditions, potentially leading to racemization or O-alkylation of the carboxylate group. A widely adopted and efficient strategy is the Biron-Kessler method, which involves an intermediate o-NBS protected amine. nih.gov

The optimization of this N-methylation process involves several key parameters:

Base: A strong, non-nucleophilic base is required to deprotonate the Z-protected amine or the o-NBS sulfonamide. Bases like sodium hydride (NaH) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly employed. nih.gov The choice and stoichiometry of the base can significantly impact the yield.

Methylating Agent: Methyl iodide (MeI) and dimethyl sulfate ((Me)₂SO₄) are common methylating agents. nih.gov Their reactivity and potential toxicity must be considered. The amount of agent used needs to be carefully controlled to prevent di-methylation or other side reactions.

Solvent: The reaction is typically carried out in an anhydrous aprotic polar solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), to ensure the solubility of the reactants and facilitate the reaction. researchgate.net The choice of solvent can influence reaction rates and suppress side reactions. researchgate.net

Temperature and Reaction Time: These parameters are interdependent and must be optimized to drive the reaction to completion without promoting decomposition or side products. Reactions are often started at a low temperature (e.g., 0 °C) and allowed to warm to room temperature. acs.org Progress is typically monitored by techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Table 2: Illustrative Conditions for N-Methylation of Protected Amino Acids

N-Protection Methylation Method Methylating Agent Base Solvent Typical Yield
o-NBS Biron-Kessler nih.gov Dimethyl sulfate DBU DMF High
o-NBS Biron-Kessler nih.gov Methyl iodide DBU DMF High

Note: Yields are qualitative and highly dependent on the specific amino acid substrate and precise reaction conditions.

Purification and Isolation Techniques for Synthetic this compound

Following the synthesis, a multi-step purification and isolation procedure is necessary to obtain this compound with high purity, suitable for applications like peptide synthesis. chemimpex.com The specific sequence of techniques depends on whether the synthesis was conducted in solution or on a solid support.

Work-up and Extraction: The initial purification step after a solution-phase reaction involves quenching the reaction and performing a liquid-liquid extraction. The crude reaction mixture is typically diluted with water and the pH is adjusted to separate the product from inorganic salts and water-soluble impurities. The product, being an organic acid, can be extracted into an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) at an acidic pH. Washing the organic layer with brine helps to remove residual water. This process can selectively separate the desired compound based on its solubility and acidic nature. google.com

Cleavage from Solid Support: If the synthesis is performed on a solid phase, such as using a 2-chlorotrityl chloride (2-CTC) resin to temporarily protect the carboxylic acid, the first step is to cleave the N-methylated amino acid from the support. nih.gov This is often achieved under very mild acidic conditions, for instance, with a 1% solution of trifluoroacetic acid (TFA) in dichloromethane, which leaves acid-labile side-chain protecting groups intact. nih.gov The resin is then filtered off, and the filtrate containing the product is concentrated.

Chromatography: Column chromatography is the primary method for achieving high purity.

Flash Chromatography: This technique, using silica (B1680970) gel as the stationary phase, is often used for initial purification. A gradient of solvents, such as ethyl acetate and hexanes with a small amount of acetic acid, is used to elute the compound from the column, separating it from unreacted starting materials and non-polar byproducts.

Preparative High-Performance Liquid Chromatography (HPLC): For the highest purity, reversed-phase HPLC (RP-HPLC) is the method of choice. A C18 column is commonly used, with a mobile phase consisting of a gradient of water and a polar organic solvent like acetonitrile, both typically containing a small amount of an ion-pairing agent like TFA. Fractions are collected and analyzed, and those containing the pure product are combined and lyophilized or evaporated to yield the final white solid.

Recrystallization: In some cases, if a crystalline solid is obtained after chromatography, recrystallization from a suitable solvent system can be employed as a final purification step to remove minor impurities and obtain a product with high crystalline order.

Table 3: General Purification Sequence for this compound

Step Technique Purpose Details
1 Acid-Base Extraction Initial separation from water-soluble and basic/neutral impurities. Acidify aqueous phase, extract with organic solvent (e.g., ethyl acetate).
2 Flash Chromatography Removal of major impurities. Silica gel column, eluting with a non-polar/polar solvent gradient (e.g., Hexane/Ethyl Acetate + Acetic Acid).
3 Preparative HPLC Final purification to achieve >98% purity. chemimpex.com C18 reversed-phase column with a water/acetonitrile (+TFA) gradient.

Integration and Utility in Advanced Peptide Chemistry

Z-N-Me-L-2-Aminohexanoic acid in Solution-Phase Peptide Synthesis

Solution-phase peptide synthesis (SPPS) is a classical method for creating peptides. libretexts.org In this approach, the coupling of amino acids occurs in a homogenous solution. The use of this compound in this method presents specific challenges and requires careful selection of coupling reagents. The steric hindrance caused by the N-methyl group can make peptide bond formation more difficult compared to its non-methylated counterpart. scielo.org.mx

Effective coupling in solution-phase synthesis often relies on powerful activating agents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are commonly used, often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. peptide.com However, for sterically hindered N-methylated amino acids, more potent reagents may be necessary to achieve high yields. The Z-protecting group (benzyloxycarbonyl) is typically stable under these coupling conditions but can be removed by catalytic hydrogenolysis, a method compatible with solution-phase techniques. libretexts.org

This compound in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) has become the predominant method for peptide production due to its efficiency and amenability to automation. peptide.com The incorporation of this compound into peptides via SPPS requires specific considerations within the two major protocols: Fmoc-SPPS and Boc-SPPS.

Compatibility with Fmoc-SPPS Protocols

The Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS) strategy relies on a base-labile Nα-protecting group (Fmoc) and acid-labile side-chain protecting groups. iris-biotech.de The Z-group (benzyloxycarbonyl) on this compound is not compatible with the standard Fmoc deprotection conditions (typically 20% piperidine (B6355638) in DMF), as the Z-group is stable to bases. sigmaaldrich-jp.com Therefore, for incorporation via Fmoc-SPPS, the Nα-Fmoc protected version, Fmoc-N-Me-L-2-aminohexanoic acid, would be used. chemimpex.com The synthesis of Fmoc-N-methylated amino acids can be challenging and expensive. mdpi.com

The coupling of Fmoc-N-methylated amino acids in SPPS is notoriously difficult due to steric hindrance. scielo.org.mxpeptide.com Standard coupling reagents like HBTU and HCTU can be less effective. peptide.com More potent coupling reagents such as HATU, PyAOP, and PyBOP, often in combination with an additive like HOAt, have shown greater success in promoting the acylation of the sterically hindered N-methylated amine. peptide.comacs.orgnih.gov Monitoring the coupling reaction is also crucial, as traditional ninhydrin (B49086) tests are ineffective for secondary amines; the bromophenol blue test is a common alternative. peptide.com

Compatibility with Boc-SPPS Protocols

The Boc (tert-butyloxycarbonyl) SPPS strategy utilizes an acid-labile Nα-protecting group (Boc) and typically strong acid-labile side-chain protecting groups. iris-biotech.de The Z-group of this compound is stable to the repetitive TFA treatments used for Boc group removal. iris-biotech.de This makes the Z-protected N-methylated amino acid potentially suitable for use in Boc-SPPS, where it could be incorporated as the final residue or within a segment that is later coupled in solution. The final removal of the Z-group would require a separate deprotection step, such as hydrogenolysis, after cleavage from the resin. Standard coupling conditions for Boc-SPPS, often involving in situ neutralization and activation with reagents like HBTU, are employed. pnas.org

Strategies for Preventing Epimerization during Coupling

Epimerization, the loss of stereochemical integrity at the α-carbon, is a significant concern during peptide synthesis, particularly when coupling N-methylated amino acids. mdpi.com The basic conditions often used during coupling can facilitate the abstraction of the α-proton, leading to racemization. mdpi.comacs.org

Several strategies are employed to minimize epimerization:

Choice of Coupling Reagent: The use of urethane-protected amino acids (like Z- or Fmoc-protected) helps to reduce epimerization. Additionally, certain coupling reagents are less prone to causing racemization. For instance, phosphonium-based reagents like PyBOP and PyAOP, especially when used with HOAt, are effective for coupling N-methylated amino acids with reduced epimerization. peptide.comnih.gov Halogenated phosphonium (B103445) reagents like PyBroP have also been shown to be efficient. lookchem.com

Additives: The addition of copper(II) salts, such as CuCl2, in conjunction with HOBt and a carbodiimide, has been reported to significantly suppress epimerization, even during the coupling of N-methylated amino acids. nih.gov

Reaction Conditions: Careful control of the reaction temperature and the amount of base used is crucial. Using weaker bases like sym-collidine instead of DIPEA has been recommended in cases with a high risk of racemization. bachem.com

Impact of N-Methylation and Z-Protection on Peptide Bond Formation Efficiency and Stereochemistry

The presence of the N-methyl group on L-2-aminohexanoic acid has a profound impact on peptide bond formation. The steric bulk of the methyl group hinders the approach of the activated carboxyl group, slowing down the coupling reaction and often requiring more forceful coupling conditions or longer reaction times. scielo.org.mxpeptide.com This steric hindrance is a primary reason for lower coupling yields when incorporating N-methylated residues. nih.gov

FeatureImpact on Peptide Synthesis
N-Methylation Increases steric hindrance, slowing coupling reactions and potentially lowering yields. scielo.org.mxpeptide.comnih.gov
Enhances peptide's resistance to proteolysis and can improve bioavailability. researchgate.netresearchgate.net
Can lead to the formation of multiple conformers, complicating purification. acs.orgnih.gov
Z-Protection A urethane-based group that helps suppress racemization of the protected amino acid during activation.
Requires specific deprotection methods (e.g., hydrogenolysis), adding a step to the synthesis. libretexts.org

Incorporation into Macrocyclic Peptides and Peptide Mimetics

N-methylated amino acids like this compound are valuable building blocks for the synthesis of macrocyclic peptides and peptidomimetics. nih.govnih.gov Macrocyclization imparts conformational rigidity to peptides, which can lead to increased receptor affinity and selectivity. nih.gov The N-methylation further enhances these properties by restricting the rotation around the peptide bond and providing protection against enzymatic degradation. researchgate.net

Compound Names Table

Abbreviation/Trivial NameFull Chemical Name
This compound(S)-2-(N-(Benzyloxycarbonyl)-N-methylamino)hexanoic acid
Z-N-methyl-L-norleucine(S)-2-(N-(Benzyloxycarbonyl)-N-methylamino)hexanoic acid
Norleucine (Nle)2-Aminohexanoic acid wikipedia.org
Leucine (B10760876)(S)-2-Amino-4-methylpentanoic acid
DicyclohexylcarbodiimideDCC
DiisopropylcarbodiimideDIC
1-HydroxybenzotriazoleHOBt
9-FluorenylmethyloxycarbonylFmoc
Tert-butyloxycarbonylBoc
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateHBTU
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATU
(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyAOP
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyBOP
1-Hydroxy-7-azabenzotriazoleHOAt
N,N-DiisopropylethylamineDIPEA
Bromo-tris-pyrrolidino phosphonium hexafluorophosphatePyBroP
Trifluoroacetic acidTFA
sym-Collidine2,4,6-Trimethylpyridine

De-protection Strategies for this compound within Peptide Chains

The removal of the benzyloxycarbonyl (Z or Cbz) protecting group from the N-terminal of a peptide chain containing N-methylated amino acids, such as this compound, is a critical step in peptide synthesis. The presence of the N-methyl group can influence the reactivity and stability of the peptide, necessitating careful selection of deprotection methods to ensure high yield and prevent side reactions or racemization. cdnsciencepub.com Standard deprotection strategies for the Z-group, including catalytic hydrogenation and acidolysis, are generally applicable, though conditions may require optimization. cdnsciencepub.comactanaturae.ru

Catalytic hydrogenation is a widely used and often preferred method for Z-group removal due to its mild conditions. actanaturae.ruorganic-chemistry.org The reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. This method is clean, often resulting in the formation of toluene (B28343) and carbon dioxide as byproducts, and is compatible with many other protecting groups used in peptide synthesis. actanaturae.ru However, its application can be limited by the presence of sulfur-containing residues like methionine or cysteine, which can poison the catalyst. actanaturae.ru

Acidolysis offers an alternative route for Z-group cleavage. A common reagent for this purpose is hydrogen bromide (HBr) in glacial acetic acid. cdnsciencepub.comactanaturae.ru This method is effective but involves harsh acidic conditions that can lead to the degradation of sensitive residues or cleavage of certain peptide-resin linkages in solid-phase peptide synthesis (SPPS). google.com Studies have shown that acidolysis with strong acids like HBr in acetic acid can cause significant racemization at the N-methylated amino acid residue. cdnsciencepub.com Milder acidic conditions, such as using trifluoroacetic acid (TFA), which is common for the final cleavage from many resins in Fmoc-based SPPS, can also be employed. researchgate.netthermofisher.com The use of scavengers is often necessary to trap reactive species generated during cleavage. thermofisher.com

More recent and milder deprotection strategies are also being explored to enhance chemoselectivity and minimize side reactions. Enzymatic deprotection using penicillin acylases has been shown to cleave the Z-group under very mild, aqueous conditions, making it an environmentally friendly option that is compatible with sensitive functional groups. actanaturae.ru Additionally, methods utilizing Lewis acids, such as aluminum chloride (AlCl3) in a fluorinated solvent, have been developed for the efficient and selective deprotection of Z-groups at room temperature with good functional group tolerance. organic-chemistry.org

Below is a table summarizing various de-protection strategies for the benzyloxycarbonyl group in the context of N-methylated peptide chains.

Table 1: De-protection Strategies for Z-Protected N-Methylated Peptides

Method Reagents and Conditions Advantages Limitations and Considerations Citations
Catalytic Hydrogenation H₂, Pd/C, in a solvent like Methanol (B129727) (MeOH) or Tetrahydrofuran (B95107) (THF). Mild, clean byproducts (toluene, CO₂), high yield, compatible with many protecting groups. Incompatible with sulfur-containing residues (e.g., Met, Cys) which poison the catalyst. actanaturae.ru actanaturae.ruorganic-chemistry.org
Acidolysis (Harsh) HBr in Acetic Acid (CH₃COOH). Rapid and effective cleavage. Harsh conditions can cause side reactions and degradation of sensitive peptides. google.com Significant risk of racemization at the N-methylated residue. cdnsciencepub.com cdnsciencepub.comactanaturae.ru
Acidolysis (Mild) Trifluoroacetic Acid (TFA), often with scavengers (e.g., water, triisopropylsilane). Commonly used in SPPS for final cleavage and deprotection; conditions can be optimized. May require extended reaction times for complete Z-group removal compared to HBr/AcOH. researchgate.netthermofisher.com researchgate.netthermofisher.com
Enzymatic Deprotection Penicillin Acylase in aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.5). Extremely mild and environmentally friendly; highly specific, avoiding side reactions with sensitive functional groups. Enzyme specificity may vary; requires aqueous conditions which can be a limitation for insoluble peptides. actanaturae.ru
Lewis Acid Cleavage Aluminum Chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). Fast, efficient, and chemoselective at room temperature; good tolerance of other functional groups. Requires specific fluorinated solvents; potential for metal contamination. organic-chemistry.org

| Nucleophilic Cleavage | 2-Mercaptoethanol, Potassium Phosphate in N,N-dimethylacetamide (DMA) at 75 °C. | Useful for substrates with functionalities sensitive to hydrogenolysis or strong acid. | Requires elevated temperatures; potential for side reactions with disulfide bonds. | organic-chemistry.org |

Role in Enhancing Conformational Restrictions in Peptide Design

The incorporation of N-methylated amino acids, such as the derivative of L-2-aminohexanoic acid, is a powerful tool in peptide chemistry for imposing conformational restrictions on the peptide backbone. researchgate.netnih.gov This modification significantly alters the structural properties of the peptide, leading to more predictable and stable three-dimensional structures, which can enhance biological activity, proteolytic stability, and cell permeability. researchgate.netnih.govmdpi.com

The primary mechanism by which N-methylation restricts conformation is through the modification of the amide bond. The substitution of the amide proton with a methyl group has several key consequences:

Elimination of Hydrogen-Bonding Donor Capability : The N-methylated amide nitrogen can no longer act as a hydrogen bond donor. researchgate.netmdpi.com This prevents the formation of canonical intramolecular hydrogen bonds that define classical secondary structures like α-helices and β-sheets, often forcing the peptide into alternative conformations such as turns. researchgate.net

Increased Steric Hindrance : The presence of the methyl group introduces steric bulk that restricts the rotation around the N-Cα (phi, φ) and Cα-C (psi, ψ) backbone dihedral angles. scielo.org.mx This limits the accessible conformational space, making the peptide backbone more rigid. core.ac.uk The side chain of 2-aminohexanoic acid (norleucine) is a flexible butyl group, which itself does not impose strong conformational constraints, thus the dominant restricting effect comes from the N-methylation of the backbone.

Altered Cis/Trans Amide Bond Isomerism : In a standard peptide bond, the trans conformation (ω ≈ 180°) is overwhelmingly favored over the cis conformation (ω ≈ 0°). N-methylation significantly lowers the energetic barrier between these two isomers, making the cis conformation more accessible. mdpi.comrsc.org The ability to adopt a cis amide bond introduces a sharp turn in the peptide backbone, providing a powerful method for designing specific folds and cyclic structures. mdpi.com

The following table details the specific conformational effects resulting from the incorporation of an N-methylated amino acid into a peptide chain.

| Altered Polarity | Decreases the local polarity of the peptide backbone by removing a hydrogen bond donor. | Can increase lipophilicity, which may enhance membrane permeability and oral bioavailability of peptide drugs. | researchgate.netrsc.org |

Advanced Spectroscopic and Structural Characterization of Z N Me L 2 Aminohexanoic Acid and Its Peptide Conjugates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, it is possible to map the covalent framework and infer three-dimensional features of Z-N-ME-L-2-Aminohexanoic acid.

1H and 13C NMR Spectral Analysis

The 1D ¹H and ¹³C NMR spectra provide primary information regarding the chemical environment of each proton and carbon atom in the molecule. The chemical shifts (δ) are indicative of the electronic environment, while the coupling constants (J) in the ¹H spectrum reveal connectivity between neighboring protons.

For this compound, the spectra would exhibit characteristic signals for the norleucine backbone, the N-methyl group, and the benzyloxycarbonyl (Z) protecting group. The N-methylation and the bulky Z-group are expected to induce significant downfield shifts for the α-proton and α-carbon compared to the parent L-norleucine amino acid. bmrb.io The expected spectral data, typically recorded in a solvent like deuterochloroform (CDCl₃), are summarized below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Chemical Shift (δ, ppm) Multiplicity Integration
Hδ (CH₃) ~0.90 Triplet 3H
Hγ (CH₂) ~1.32 Multiplet 2H
Hβ (CH₂) ~1.65 Multiplet 2H
N-CH₃ ~2.95 Singlet 3H
Hα (CH) ~4.85 Triplet 1H
Benzylic CH₂ ~5.15 Singlet 2H
Aromatic CH ~7.35 Multiplet 5H

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Chemical Shift (δ, ppm)
~13.9
~22.4
~27.8
N-CH₃ ~33.5
~59.0
Benzylic CH₂ ~67.2
Aromatic CH ~128.0, 128.2, 128.5
Aromatic C (quaternary) ~136.5
Z-group C=O ~156.5

2D NMR Techniques (COSY, NOESY, HSQC, HMBC) for Connectivity and Proximity Analysis

While 1D NMR provides foundational data, 2D NMR experiments are crucial for confirming the complex structural assignments. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, primarily over two to three bonds. princeton.edu For this compound, a COSY spectrum would show a clear correlation pathway along the aliphatic side chain, from the α-proton through the β, γ, and δ protons, confirming the norleucine backbone structure.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to (¹JCH). libretexts.org This technique allows for the unambiguous assignment of each carbon signal by linking it to its corresponding, and often more easily assigned, proton signal. For instance, the singlet at ~2.95 ppm would correlate with the carbon at ~33.5 ppm, confirming the N-methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons (typically ²JCH and ³JCH), which is vital for piecing together different molecular fragments. mdpi.com Key HMBC correlations would include:

From the N-methyl protons to both the α-carbon and the carbonyl carbon of the Z-group.

From the benzylic protons of the Z-group to the Z-group carbonyl carbon and the aromatic carbons.

From the α-proton to the carboxylic acid carbonyl carbon and the β-carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, irrespective of their covalent bonding. princeton.edu NOESY is particularly useful for determining stereochemistry and preferred conformations. For peptide conjugates, NOESY data can help define the secondary structure by identifying key through-space interactions between amino acid residues.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight and the elucidation of molecular structure through fragmentation analysis. msu.edu

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that is exceptionally well-suited for analyzing polar and thermally labile molecules like protected amino acids and peptides. wiley-vch.de In positive ion mode, this compound (C₁₅H₂₁NO₄, Molecular Weight: 279.33 Da) would be expected to show a prominent ion for the protonated molecule, [M+H]⁺, at an m/z of approximately 280.3. Sodium adducts, [M+Na]⁺, at m/z 302.3 are also commonly observed. washington.edu

Tandem mass spectrometry (ESI-MS/MS) of the parent ion provides detailed structural information through collision-induced dissociation. The fragmentation of N-methyl amino acids often follows characteristic pathways. nih.gov Expected fragment ions for [M+H]⁺ of this compound would arise from:

Loss of the benzyl (B1604629) group (C₇H₇, 91 Da).

Loss of CO₂ (44 Da) from the carboxylic acid.

Cleavage of the entire Z-group.

Characteristic losses along the hexanoic acid side chain.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF is another powerful soft ionization technique, particularly valuable for the analysis of larger molecules such as peptide conjugates of this compound. researchgate.netnih.gov The sample is co-crystallized with a matrix, which absorbs laser energy and facilitates the ionization and desorption of the analyte. This method is high-throughput and provides highly accurate mass measurements, confirming the successful synthesis and purity of peptide conjugates. nih.gov In MALDI-TOF/TOF experiments, precursor ions selected from the initial mass spectrum can be fragmented to provide sequence information and confirm the location of the modified amino acid within a peptide chain. nih.gov

Chiroptical Spectroscopy for Stereochemical Confirmation

Chiroptical spectroscopy, primarily Circular Dichroism (CD), is essential for confirming the stereochemical integrity of chiral molecules. nih.gov CD measures the differential absorption of left and right circularly polarized light by chiral chromophores. nih.gov

This compound, being derived from the L-isomer of norleucine, is a chiral molecule and is therefore CD-active. The principal chromophores in the molecule are the carbonyl groups of the carboxylic acid and the urethane (B1682113) (Z-group), as well as the aromatic ring of the benzyl group. These chromophores are in a chiral environment dictated by the L-configuration at the α-carbon. The resulting CD spectrum provides a unique fingerprint that can confirm that the stereocenter has not been racemized during synthesis or modification. The near-UV CD spectrum (260-320 nm) is sensitive to the tertiary structure and the environment of the aromatic side chains, while the far-UV spectrum (190-250 nm) provides information on secondary structure when the amino acid is part of a peptide. nih.gov For peptide conjugates, the distinct CD signature can be used to analyze the formation of secondary structures like α-helices or β-sheets, which is critical for understanding their biological function. nih.gov

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the chirality and secondary structure of molecules. libretexts.org It measures the differential absorption of left and right circularly polarized light by chiral chromophores. libretexts.org For an N-protected N-methylated amino acid like this compound, the primary chromophores are the phenyl ring of the benzyloxycarbonyl (Z) group and the amide bond.

In peptides, the introduction of N-methylated amino acids can significantly alter the CD spectra. For instance, the incorporation of N-methylated residues has been shown to nucleate β-sheet conformations in linear peptides, which is reflected in their CD spectra. semanticscholar.org The intensity and position of the CD bands are sensitive to the local conformation, including the cis/trans isomerization of the N-methylated amide bond. The presence of the aromatic Z-group would also contribute to the CD spectrum, potentially leading to exciton (B1674681) coupling if multiple aromatic chromophores are present in a peptide conjugate. kumamoto-u.ac.jp

For a monomeric molecule like this compound in solution, the CD spectrum would likely be characterized by relatively weak signals, reflecting the conformational flexibility of the molecule. However, upon incorporation into a peptide chain, its conformational restriction would lead to more defined and intense CD signals, providing valuable information about the secondary structure of the peptide conjugate.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in optical rotation of a substance with the wavelength of light. wikipedia.orgslideshare.net ORD and CD are related through the Kronig-Kramers transforms, and together they provide a comprehensive picture of the chiroptical properties of a molecule. An ORD spectrum displays the optical rotation as a function of wavelength, and in the vicinity of an absorption band of a chromophore in a chiral environment, it exhibits a characteristic peak and trough known as a Cotton effect. slideshare.net

Specific ORD data for this compound is not available in the current literature. However, the principles of ORD can be applied to predict the expected behavior. The molecule possesses a chiral center at the α-carbon, and the chromophores (the Z-group and the amide) are in a chiral environment. Therefore, this compound is expected to be optically active and exhibit a measurable ORD spectrum.

The sign and magnitude of the Cotton effect in the ORD spectrum are related to the stereochemistry and conformation of the molecule. slideshare.net For this compound, the electronic transitions of the phenyl ring in the Z-group and the n→π* and π→π* transitions of the amide bond would give rise to Cotton effects. The analysis of these effects could, in principle, provide information about the absolute configuration and the preferred solution-state conformation of the molecule.

Conformational Analysis of this compound in Solution and Solid State

The conformational preferences of this compound are a key determinant of its properties and the behavior of peptides containing it. N-methylation significantly influences the conformational landscape by introducing steric hindrance and removing the amide proton's hydrogen-bonding capability.

Computational Chemistry Approaches to Conformational Preferences

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the conformational preferences of N-methylated amino acids. rsc.org Studies on analogous N-acetyl-N-methyl-L-amino acid amides (Ac-NMe-X-NHMe) have provided fundamental insights into the effects of N-methylation.

One of the most significant conformational features of N-methylated amino acids is the cis-trans isomerism of the tertiary amide bond. DFT calculations have shown that for many N-methylated amino acids, the energy barrier for cis-trans interconversion is lowered compared to their non-methylated counterparts. rsc.org This increased flexibility can have important implications for the biological activity of peptides.

The conformational space of this compound would be determined by the rotational freedom around several single bonds, including the ψ (N-Cα) and φ (Cα-C') backbone dihedral angles, as well as the rotation of the Z-group and the n-butyl side chain. Computational modeling can predict the relative energies of different conformers and identify the most stable structures in the gas phase or in solution (using solvent models). These calculations would likely show a preference for specific backbone conformations that minimize steric clashes between the N-methyl group, the Z-group, and the side chain.

A summary of expected computational findings for a representative N-methylated amino acid derivative is presented in the table below, based on studies of similar compounds. rsc.org

Computational ParameterEffect of N-MethylationPredicted Impact on this compound
Cis/Trans Energy Barrier Lowered compared to non-methylated analogs. rsc.orgIncreased rate of cis/trans isomerization around the Z-N(Me) bond.
Dipole Moment Generally increased. rsc.orgHigher polarity, potentially influencing solubility and intermolecular interactions.
Polarizability Increased. rsc.orgEnhanced van der Waals interactions.
HOMO-LUMO Gap Decreased. rsc.orgPotentially higher chemical reactivity.

X-ray Crystallography Studies for Solid-State Conformation (if applicable)

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound itself is not publicly available, analysis of crystal structures of related N-Cbz-N-methylated amino acids and peptides can offer valuable insights into its likely solid-state conformation.

For instance, the crystal structure of a tripeptide containing N-methyl-L-leucine has been reported. kumamoto-u.ac.jpjst.go.jp In such structures, the bond lengths and angles around the N-methylated residue would be of particular interest. The N-methylation introduces a tertiary amide, and its geometry, including the planarity of the amide bond, can be precisely determined.

In the solid state, the conformation is often influenced by crystal packing forces, particularly intermolecular hydrogen bonding. Although the N-methyl group precludes the amide from acting as a hydrogen bond donor, the carbonyl oxygen of the Z-group and the amide carbonyl can act as hydrogen bond acceptors. The carboxylic acid moiety of this compound would be a key participant in hydrogen bonding, likely forming dimers or extended networks with neighboring molecules.

The table below summarizes typical crystallographic parameters that would be expected for this compound, based on data from analogous structures.

Crystallographic FeatureExpected Observation for this compound
Amide Bond Conformation Likely to be found in either a cis or trans conformation, with the trans being generally more common in linear peptides unless constrained. scispace.com
Backbone Dihedral Angles (φ, ψ) Specific values defining the backbone conformation, influenced by steric hindrance from the N-methyl and Z-groups.
Side Chain Conformation The n-butyl side chain would likely adopt an extended, low-energy conformation.
Intermolecular Interactions Hydrogen bonding involving the carboxylic acid group and carbonyl oxygens. Van der Waals interactions involving the Z-group and the alkyl side chain.
Crystal System Dependent on the specific packing arrangement (e.g., monoclinic, orthorhombic).

Compound Names Table

Abbreviation/Trivial NameFull Chemical Name
This compoundN-benzyloxycarbonyl-N-methyl-L-2-aminohexanoic acid (N-benzyloxycarbonyl-N-methyl-L-norleucine)
L-norleucineL-2-Aminohexanoic acid
Z-groupBenzyloxycarbonyl group
N-methyl-L-leucine(2S)-2-(methylamino)-4-methylpentanoic acid
Z-N-methyl-L-leucine(2S)-2-[(benzyloxycarbonyl)(methyl)amino]-4-methylpentanoic acid
N-Cbz-N-methyl-L-alanine(2S)-2-[(benzyloxycarbonyl)(methyl)amino]propanoic acid
N-acetyl-N-methyl-L-amino acid amidesN-acetyl-N-methyl-L-aminoacyl-amides
Z-AF-OMeN-benzyloxycarbonyl-L-alanyl-L-phenylalanine methyl ester

Design and Synthesis of Z N Me L 2 Aminohexanoic Acid Derivatives and Analogues

Modifications at the Carboxyl Terminus of Z-N-ME-L-2-Aminohexanoic acid

The carboxyl group of this compound is a primary target for modification to generate derivatives with altered polarity, solubility, and biological activity. The two most common modifications are esterification and amidation, which convert the carboxylic acid into an ester or an amide, respectively. These reactions are fundamental in peptide synthesis and medicinal chemistry.

Esterification: Esters are typically synthesized by reacting the carboxylic acid with an alcohol under acidic conditions (e.g., Fischer esterification) or by using coupling agents. Common esters include methyl, ethyl, and benzyl (B1604629) esters, which can serve as protecting groups for the carboxyl function or as final modifications to the molecule. For instance, the synthesis of a methyl ester can be achieved using methanol (B129727) in the presence of a catalyst like thionyl chloride or a strong acid.

Amidation: The formation of amides is crucial for incorporating the amino acid into a peptide chain or for creating C-terminal amide derivatives, which are common in many biologically active peptides. Amidation is typically achieved by activating the carboxyl group with a coupling reagent (such as DCC, HBTU, or HATU) followed by the addition of an amine. This can range from simple ammonia (B1221849) to form a primary amide (-CONH₂) to a primary or secondary amine for substituted amides, or the N-terminus of another amino acid for peptide bond formation.

These modifications are summarized in the table below.

Modification Type Resulting Functional Group Typical Reagents Significance
EsterificationEster (-COOR)Alcohol (e.g., Methanol, Ethanol, Benzyl alcohol), Acid Catalyst (e.g., H₂SO₄, SOCl₂)Carboxyl protection, increased lipophilicity, prodrug strategies.
AmidationAmide (-CONR'R'')Amine (e.g., NH₃, R'NH₂, R'R''NH), Coupling Agent (e.g., DCC, HBTU)Peptide bond formation, synthesis of C-terminal amides, altering hydrogen bonding properties.

Modifications at the Hexanoic Acid Side Chain

The hexanoic acid side chain, an unbranched four-carbon chain extending from the alpha-carbon, defines the non-polar character of the amino acid. Modifications to this side chain are aimed at altering the steric bulk, hydrophobicity, or introducing new functionalities. These changes are typically achieved not by direct modification of the pre-existing chain but through the de novo synthesis of analogs starting from different precursors.

For example, analogs with varying chain lengths can be synthesized by starting with different α-amino acids, such as L-2-aminopentanoic acid or L-2-aminoheptanoic acid, followed by N-methylation and N-protection. nih.govacs.org Introducing functionality like a double bond (unsaturation) or a hydroxyl group onto the side chain requires more complex multi-step syntheses, often starting from non-amino acid precursors. In studies on the sweet protein monellin, the replacement of lysine (B10760008) with L-2-aminohexanoic acid was explored to understand the role of the side chain in receptor binding. jst.go.jptandfonline.comtandfonline.com This highlights the use of such analogs to probe biological interactions.

The table below outlines potential modifications and the strategies to achieve them.

Original Side Chain Modified Side Chain Example Synthetic Strategy Purpose of Modification
Butyl (-CH₂CH₂CH₂CH₃)Propyl (-CH₂CH₂CH₃)Synthesis from L-2-aminopentanoic acidInvestigate effect of side chain length on activity.
Butyl (-CH₂CH₂CH₂CH₃)Pentyl (-CH₂CH₂CH₂CH₂CH₃)Synthesis from L-2-aminoheptanoic acidInvestigate effect of side chain length on activity.
Butyl (-CH₂CH₂CH₂CH₃)4-Hydroxybutyl (-CH₂CH₂CH₂CH₂OH)Multi-step synthesis from a functionalized starting materialIntroduce hydrogen bonding capability, alter polarity.
Butyl (-CH₂CH₂CH₂CH₃)3-Butenyl (-CH₂CH₂CH=CH₂)Multi-step synthesis involving olefination reactionsIntroduce rigidity or a site for further chemical reaction.

Exploration of Alternative N-Protecting Groups Beyond Benzyloxycarbonyl (Z)

The benzyloxycarbonyl (Z or Cbz) group is a classic amine protecting group, removable by catalytic hydrogenolysis. However, modern organic synthesis, particularly solid-phase peptide synthesis (SPPS), often requires an orthogonal protection strategy. biosynth.com This means that different protecting groups can be removed under distinct conditions without affecting each other, allowing for selective deprotection at various stages of a synthesis. biosynth.comub.edu The most common alternatives to the Z group are the tert-Butoxycarbonyl (Boc) and the 9-Fluorenylmethyloxycarbonyl (Fmoc) groups. researchgate.netiris-biotech.deamericanpeptidesociety.org

Boc Group: The Boc group is stable to base and nucleophiles but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA). americanpeptidesociety.orgorganic-chemistry.org This makes it orthogonal to the base-labile Fmoc group.

Fmoc Group: The Fmoc group is stable to acid but is cleaved by a mild base, usually a solution of piperidine (B6355638) in DMF. nih.gov The Fmoc/tBu strategy (where side chains are protected with acid-labile tert-butyl groups) is the dominant method in modern SPPS due to its mild deprotection conditions. biosynth.comiris-biotech.de

Protecting Group Abbreviation Structure Introduction Reagent Cleavage Conditions Key Feature
BenzyloxycarbonylZ, CbzC₆H₅CH₂OCO-Benzyl chloroformate (Cbz-Cl)H₂/Pd-C (Hydrogenolysis)Classic group, stable to acid and base.
tert-ButoxycarbonylBoc(CH₃)₃COCO-Di-tert-butyl dicarbonate (B1257347) (Boc₂O)Strong Acid (e.g., TFA) americanpeptidesociety.orgorganic-chemistry.orgAcid-labile; orthogonal to Fmoc. biosynth.com
9-FluorenylmethyloxycarbonylFmocC₁₃H₉CH₂OCO-Fmoc-OSu or Fmoc-ClMild Base (e.g., Piperidine) nih.govBase-labile; orthogonal to Boc and Z. biosynth.com

Synthesis and Comparative Studies of Stereoisomeric Z-N-ME-D-2-Aminohexanoic acid

While L-amino acids are the proteinogenic building blocks in nature, the incorporation of their D-enantiomers into peptides is a common strategy in medicinal chemistry to enhance proteolytic stability and modulate biological activity. nih.govwiley.comlifetein.com Peptides containing D-amino acids are often more resistant to degradation by proteases, which are stereospecific for L-amino acid substrates. lifetein.com

The synthesis of the D-stereoisomer can be achieved through several routes. One approach is to start with commercially available D-2-aminohexanoic acid and apply the same N-methylation and N-protection steps used for the L-isomer. Alternatively, stereoselective synthesis methods can be employed, such as the asymmetric alkylation of a chiral glycine (B1666218) equivalent. acs.orgacs.org Biocatalytic methods, using enzymes like L-amino acid deaminases followed by stereoselective reductive amination with a D-amino acid dehydrogenase, provide an efficient route to convert L-amino acids into their D-counterparts. rsc.orgrsc.orgnih.gov

Comparative studies often reveal significant differences between L- and D-amino acid-containing peptides. For example, replacing an L-amino acid with its D-isomer at a critical binding site can drastically reduce or alter receptor affinity, while a similar substitution at a less critical position may increase the peptide's in vivo half-life without compromising its activity. nih.govtandfonline.com Studies have shown that peptides composed entirely of D-amino acids (mirror-image peptides) can bind to targets while being completely resistant to proteolysis. lifetein.com

Property This compound Z-N-ME-D-2-Aminohexanoic acid
Stereochemistry (S)-configuration at α-carbon(R)-configuration at α-carbon
Natural Occurrence Basis is a non-proteinogenic L-amino acid.Unnatural stereoisomer.
Synthetic Origin L-2-aminohexanoic acidD-2-aminohexanoic acid or asymmetric synthesis. acs.orgacs.org
Effect in Peptides Susceptible to degradation by proteases.Confers resistance to proteolytic degradation. lifetein.com
Biological Activity Activity depends on specific interactions in a chiral biological environment.Can alter or abolish binding to stereospecific biological targets (e.g., receptors, enzymes). tandfonline.com

Isotopic Labeling of this compound for Mechanistic and Tracer Studies

Isotopic labeling involves the replacement of an atom in a molecule with one of its heavier, stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). pnas.orgsigmaaldrich.com This technique provides a powerful tool for tracing the metabolic fate of the molecule in biological systems and for elucidating structural and mechanistic information through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. sigmaaldrich.comisotope.comckisotopes.com

Synthesis: Labeled this compound can be prepared by chemical synthesis using isotopically labeled starting materials. rsc.org For example, ¹³C-labeling can be achieved using a labeled alkyl halide in an asymmetric synthesis route. rsc.org Deuterium labeling can be accomplished through methods like palladium-catalyzed H/D exchange. osti.govacs.org Biosynthetic methods, while common for proteinogenic amino acids, are less direct for this modified, non-canonical amino acid.

Applications:

Tracer Studies: Molecules labeled with stable isotopes can be administered to cells or organisms, and their journey and transformation can be tracked by mass spectrometry. biorxiv.org This is a core principle of techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), used in quantitative proteomics. nih.govspringernature.com

Mechanistic/Structural Studies (NMR): The incorporation of ¹³C and ¹⁵N provides nuclei with a nuclear spin that can be detected by NMR. sigmaaldrich.com This allows for detailed structural analysis of peptides and proteins containing the labeled amino acid. isotope.comckisotopes.com Deuterium labeling is often used to simplify complex proton NMR spectra and to study protein dynamics. pnas.org

Isotope Typical Labeling Position Primary Application Detection Method
²H (Deuterium) Side chain C-H bondsSimplify ¹H NMR spectra, probe protein dynamics, metabolic tracer. pnas.orgosti.govNMR, Mass Spectrometry
¹³C Carbonyl carbon, α-carbon, side chain carbonsStructural analysis of peptides/proteins, mechanistic studies. sigmaaldrich.comrsc.orgNMR Spectroscopy
¹⁵N Amine nitrogenStructural analysis, tracing nitrogen metabolism, protein identification. sigmaaldrich.comisotope.comNMR, Mass Spectrometry

Biological and Biochemical Research Applications of Z N Me L 2 Aminohexanoic Acid and Its Peptide Conjugates

Probing Receptor-Ligand Interactions in Biochemical Assays

The incorporation of N-methylated amino acids is a well-established strategy for constraining the conformation of a peptide backbone. This reduction in flexibility can lock a peptide into its bioactive conformation, leading to enhanced binding affinity and receptor selectivity. Z-N-ME-L-2-Aminohexanoic acid, or more specifically its active form N-methyl-L-norleucine (NMe-Nle) within a peptide sequence, is particularly useful for this purpose.

Researchers have utilized NMe-Nle as a substitute for methionine (Met) in peptide ligands targeting the cholecystokinin-2 receptor (CCK2R), which is overexpressed in certain cancers like medullary thyroid carcinoma. nih.govmdpi.com The native Met residue is prone to oxidation, which can diminish the peptide's activity. Replacing it with the chemically stable NMe-Nle not only prevents this issue but also introduces a conformational constraint. mdpi.com In the development of the high-affinity CCK2R ligand DOTA-MGS5, the substitution of Met with (N-Me)Nle was a key modification that contributed to favorable properties for tumor targeting. mdpi.com

Similarly, in the design of agonists for melanocortin receptors (MCRs), strategically placed N-methylated residues, including those in the core pharmacophore, have been shown to be critical for achieving high-affinity binding. uq.edu.au By systematically replacing standard amino acids with their N-methylated counterparts, researchers can probe the specific conformational requirements of the receptor's binding pocket. bruker.comfrontiersin.org This approach allows for the fine-tuning of a ligand's interaction with its target, separating the roles of side-chain interactions from backbone conformation. The resulting data on binding affinities and functional activity provide crucial insights into the structure-activity relationship (SAR) of the peptide ligand.

Below is a data table summarizing the binding affinities of selected peptide analogs where N-methylated amino acids, including N-methyl-norleucine, were incorporated to probe receptor interactions.

Table 1: Binding Affinities of N-Methylated Peptide Analogs

Peptide Analog Target Receptor Modification Binding Affinity (pKi) Functional Activity (pEC50)
Compound 14 hMC1R Single N-methyl group in binding loop 8.95 ± 0.11 9.87 ± 0.14
Compound 14 hMC3R Single N-methyl group in binding loop 6.41 ± 0.05 8.11 ± 0.10
Compound 14 hMC4R Single N-methyl group in binding loop 7.59 ± 0.09 7.86 ± 0.16
GA7 CCK2R N-methylation and D-Ala substitution IC50 = 0.18 nM Not Reported

Data sourced from studies on melanocortin and cholecystokinin (B1591339) receptor ligands. nih.govuq.edu.au

Development of Enzyme Inhibitors and Substrates for Research Purposes

The unique structural features of this compound make it a valuable building block for creating specialized enzyme inhibitors and substrates. chemimpex.com The norleucine side chain is a non-polar, linear four-carbon chain that can act as a mimic for other hydrophobic residues like leucine (B10760876) or the oxidation-prone methionine. wikipedia.org

One area of research involves the development of inhibitors for metalloaminopeptidases. In a study targeting leucine aminopeptidase (B13392206) (LAP), a series of phosphonic and phosphinic derivatives of norleucine were synthesized and evaluated as inhibitors. tandfonline.com While these compounds showed only moderate activity, the study provided valuable insights into the structural requirements of the enzyme's S1 binding pocket, demonstrating that simply mimicking the side chain of a preferred substrate is not always sufficient for potent inhibition. tandfonline.com

A more specialized application is the use of norleucine as a mimic for methylated lysine (B10760008) in the study of lysine methyltransferases (KMTs). nih.gov To understand how KMTs recognize their substrates, researchers need to capture the enzyme-substrate complex. This can be achieved by designing a peptide substrate that binds to the enzyme but cannot be methylated. By substituting the target lysine with norleucine, which has a similar side chain length to monomethyl-lysine but lacks the terminal amine, a stable, non-reactive complex can be formed and studied, for instance, by X-ray crystallography. nih.gov

Furthermore, the N-methylation of the peptide backbone at the norleucine residue can prevent enzymatic cleavage by proteases, making the resulting peptide a stable tool for probing enzyme binding sites without being degraded. It has been shown that N-methylated amino acids, like N-methyl-l-phenylalanine, are not converted by enzymes such as L-amino acid oxidase, whereas their non-methylated counterparts are good substrates. researchgate.net This resistance to enzymatic action allows researchers to design specific, stable inhibitors or binding probes.

Table 2: Inhibition Constants (Ki) of Norleucine-Based Enzyme Inhibitors

Inhibitor Compound Target Enzyme Ki (µM)
Phosphonic derivative of Norleucine Dipeptide Leucine Aminopeptidase Micromolar range
Phosphinic derivative of Norleucine Dipeptide Leucine Aminopeptidase Micromolar range
6-Diazo-5-oxo-L-norleucine (DON) Glutaminases 6 µM

Data sourced from studies on peptidase and glutaminase (B10826351) inhibitors. tandfonline.comcaymanchem.com

Investigation of Peptide Permeability and Stability in Model Biological Systems

A major challenge in the development of peptide-based research tools and therapeutics is their poor metabolic stability and low permeability across biological membranes. Peptides are rapidly degraded by proteases and their polar backbone, rich in hydrogen bond donors and acceptors, hinders passive diffusion into cells. The incorporation of this compound into a peptide sequence addresses both of these issues.

Firstly, the N-methyl group on the backbone amide nitrogen sterically hinders the approach of proteases, significantly increasing the peptide's resistance to enzymatic degradation and thus its half-life in serum or cell culture media. nih.govmdpi.comnih.gov Secondly, replacing a standard Met residue with NMe-Nle eliminates a site of potential chemical instability due to oxidation. mdpi.com

Applications in Protein Engineering and De Novo Protein Design Studies

Protein engineering and de novo design aim to create new proteins with novel or enhanced functions, stability, and specificity. nih.govembopress.org Non-canonical amino acids like this compound are powerful tools in this endeavor because they expand the chemical and structural diversity available beyond the 20 canonical amino acids. chemimpex.comcore.ac.ukacs.org

Furthermore, the norleucine side chain itself offers advantages. As a stable, isosteric replacement for methionine, it can be engineered into proteins to make them resistant to oxidative damage, a crucial attribute for biocatalysts that must function in harsh industrial conditions or in the presence of oxidative cofactors. rsc.org In de novo design, where the goal is to build a protein sequence that will fold into a predetermined three-dimensional structure, the predictable conformational constraints imposed by N-methylated residues can help reduce the complexity of the folding problem and increase the probability of achieving the target fold. nih.govcore.ac.uk

Role in Studying N-Methyltransferase Enzymes and Their Substrates

N-methyltransferase enzymes are crucial regulators of biological processes, catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to their specific substrates, which include proteins, nucleic acids, and small molecules. mdpi.comnih.gov Studying the interaction between these enzymes and their substrates is fundamental to understanding their function and to developing specific inhibitors.

A key challenge in these studies is the transient nature of the enzyme-substrate complex. This compound, and specifically the Nle residue, serves as an invaluable tool for overcoming this obstacle, particularly for lysine methyltransferases (KMTs). nih.gov KMTs recognize and methylate specific lysine residues within protein substrates. To capture the enzyme in the act of binding its substrate, researchers can synthesize a peptide analog where the target lysine is replaced by norleucine. The norleucine side chain is a close structural mimic of a methylated lysine side chain (a so-called methyl-lysine mimic), allowing it to fit snugly into the enzyme's active site. nih.gov However, because it is a stable hydrocarbon chain and not a lysine, it cannot be methylated. This turns the peptide into a non-reactive substrate analog that can trap the KMT, enabling the formation of a stable enzyme-inhibitor complex that can be characterized by biophysical methods like X-ray crystallography. nih.gov This approach provides a high-resolution snapshot of substrate recognition, guiding the rational design of potent and selective KMT inhibitors.

Mechanistic Investigations and Reaction Pathways Involving Z N Me L 2 Aminohexanoic Acid

Kinetic Studies of Peptide Coupling Reactions Incorporating Z-N-ME-L-2-Aminohexanoic acid

The incorporation of N-methylated amino acids, such as this compound, into peptide chains introduces significant steric hindrance at the N-terminus of the growing peptide. This steric bulk fundamentally impacts the kinetics of peptide coupling reactions. Compared to their non-methylated counterparts, N-methylated amino acids exhibit slower reaction rates due to the difficulty of the incoming activated amino acid to approach the secondary amine. peptide.com

Kinetic challenges are most pronounced when coupling an amino acid to an N-methylated residue or when coupling two N-methylated amino acids together. peptide.com Standard coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are often less effective, leading to slow and incomplete reactions. peptide.com This necessitates the use of more potent coupling reagents or modified reaction conditions to achieve acceptable yields and reaction times.

To overcome the kinetic barrier, researchers employ highly reactive coupling reagents, such as phosphonium (B103445) salts (e.g., PyBroP, PyAOP, PyBOP) and aminium/uronium salts derived from HOAt (1-Hydroxy-7-azabenzotriazole), like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). peptide.com These reagents form highly activated esters that can react more efficiently with the sterically hindered secondary amine. The general mechanism of peptide bond formation involves the activation of the carboxyl group of the incoming amino acid, which is then susceptible to nucleophilic attack by the amino group of the peptide chain. uniurb.it In the case of this compound, its secondary amine acts as the nucleophile. If the coupling reaction is found to be incomplete, a common strategy is to perform a second coupling step to drive the reaction to completion. peptide.com

Monitoring the progress of these sluggish reactions is critical. Traditional methods like the Kaiser test, which detects primary amines, are ineffective for secondary amines like N-methylated residues. peptide.com Alternative tests, such as the bromophenol blue test, are used to monitor the presence of the unreacted secondary amine on the solid support. peptide.compeptide.com

Table 1: Comparative Efficacy of Coupling Reagents for N-Methylated Amino Acids

Coupling Reagent Reagent Type Efficacy with N-Methylated Amino Acids Reference
HBTU, HCTU Aminium/Uronium Salt Less Effective peptide.com
HATU Aminium/Uronium Salt (HOAt-based) Effective peptide.com
PyBroP, PyAOP, PyBOP Phosphonium Salt Effective peptide.com

Stereochemical Purity Assessment and Enantiomeric Excess Determination Methods

Ensuring the stereochemical integrity of this compound is paramount, as racemization can occur during its synthesis or subsequent incorporation into a peptide. Various analytical methods are employed to assess stereochemical purity and determine the enantiomeric excess (ee).

Chromatographic Methods: Chromatographic techniques are the most common approach for enantiomeric resolution.

Gas Chromatography (GC): A highly sensitive method involves the derivatization of the amino acid followed by separation on a chiral stationary phase. For N-alkylated amino acids, a comprehensive two-dimensional gas chromatography (GCxGC) method can be used after converting the amino acid to a volatile derivative, such as an N-trifluoroacetyl-O-methyl ester. nih.gov This technique offers high resolution and can achieve detection limits in the picogram range, with accurate ee determination (errors of ±0.5%–2.5%). nih.gov

High-Performance Liquid Chromatography (HPLC): This is a widely used technique for enantiomeric purity determination. mdpi.com The analysis can be performed directly, using a chiral stationary phase (e.g., teicoplanin-based Chirobiotic T columns), or indirectly. mdpi.com The indirect method involves derivatizing the amino acid with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. For N-methylamino acids, a robust indirect method involves coupling the Z-protected amino acid with a chiral auxiliary, such as benzyl (B1604629) Nα-benzyloxycarbonyl-L-lysinate. cdnsciencepub.com The resulting diastereomeric dipeptides are then separated and quantified using ion-exchange chromatography, a method sensitive enough to detect as little as 0.1% of the undesired enantiomer. cdnsciencepub.com

Mass Spectrometry (MS): Mass spectrometry offers a rapid method for chiral differentiation. One approach uses ion/molecule reactions where protonated diastereomeric complexes of the amino acid with a chiral host (like β-cyclodextrin) are formed via electrospray ionization. ucdavis.edu The rate at which the amino acid is displaced from the complex by a neutral amine in the gas phase differs depending on its chirality, allowing for the determination of the enantiomeric excess. ucdavis.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can also be used for determining enantiomeric purity.

31P NMR: A method using a phosphorus-based chiral derivatizing agent can be used to determine the ee of amino acid esters. acs.org The reaction of the chiral analyte with the agent creates diastereomers that are distinguishable in the 31P NMR spectrum.

1H NMR: In some cases, the NMR spectra of diastereomeric dipeptide derivatives can be used for optical purity verification. cdnsciencepub.com However, this method is generally less sensitive than chromatographic techniques. cdnsciencepub.com

Table 2: Methods for Enantiomeric Excess (ee) Determination of N-Methylated Amino Acids

Method Principle Sample Preparation Sensitivity/Accuracy Reference
GCxGC Separation of volatile diastereomers on a chiral column. Derivatization to N-trifluoroacetyl-O-methyl esters. High (pg detection), error ±0.5%–2.5%. nih.gov
HPLC (Indirect) Separation of diastereomeric dipeptides on an achiral column. Coupling with a chiral lysinate derivative. High, detects 1 part in 1000. cdnsciencepub.com
Mass Spectrometry Different guest exchange rates of chiral complexes. Formation of complexes with cyclodextrin. Rapid, high detection limits possible. ucdavis.edu

Degradation Pathways and Stability Studies of this compound under Varied Conditions

The stability of this compound is influenced by the chemical liabilities of its constituent parts: the benzyloxycarbonyl (Z or Cbz) protecting group, the N-methylated amide linkage (once incorporated into a peptide), and the amino acid backbone itself.

Stability of the Z-Protecting Group: The Z-group is a widely used amine protecting group with well-characterized stability. It is generally stable to basic conditions and most nucleophiles, which allows for the use of base-labile protecting groups like Fmoc in an orthogonal protection strategy. organic-chemistry.org However, the Z-group is susceptible to cleavage under specific conditions.

Hydrogenolysis: The most common method for Z-group removal is catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst), which cleaves the benzyl-oxygen bond to release toluene (B28343) and carbon dioxide, liberating the free amine.

Acidolysis: The Z-group can be cleaved by strong, anhydrous acidic conditions, such as hydrogen bromide (HBr) in acetic acid. It is relatively stable to weaker acids like trifluoroacetic acid (TFA), which is often used for Boc-group removal. organic-chemistry.org

Degradation of the Amino Acid Backbone: The L-2-aminohexanoic acid (L-norleucine) backbone can undergo degradation through several pathways.

Racemization (Epimerization): A primary concern for any chiral amino acid is the loss of stereochemical integrity. Prolonged exposure to either strong acidic or basic conditions during synthesis or cleavage can lead to epimerization at the α-carbon, resulting in the formation of the D-enantiomer and reducing the enantiomeric purity of the final product.

Oxidative Degradation: Like other amino acids, the backbone can be susceptible to oxidation under certain conditions.

Biological/Enzymatic Degradation: In biological systems or during enzymatic processing, amino acids can be degraded. The degradation of amino acids like valine and isoleucine, which are structurally similar to norleucine, typically begins with transamination followed by oxidative decarboxylation. libretexts.org The degradation of 6-aminohexanoic acid, a related compound, is initiated by deamination to form the corresponding oxo-acid. researchgate.net

Table 3: Stability of the Z-Protecting Group under Various Conditions

Condition Reagent Example Stability of Z-Group Reference
Catalytic Hydrogenation H₂, Pd/C Labile (Cleaved)
Strong Acid HBr in Acetic Acid Labile (Cleaved)
Moderate Acid Trifluoroacetic Acid (TFA) Generally Stable organic-chemistry.org
Basic Conditions Piperidine (B6355638), DIEA Stable organic-chemistry.org

Identification and Mitigation of Side Reactions and Impurity Formation during Synthesis and Application

The synthesis of this compound and its subsequent use in peptide synthesis are accompanied by several potential side reactions that can lead to impurity formation. Careful control of reaction conditions and strategic choices of reagents are necessary to mitigate these issues.

Side Reactions During Synthesis: The preparation of this compound typically involves the Z-protection of L-2-aminohexanoic acid followed by N-methylation. Potential side reactions include incomplete reactions at either step or the formation of byproducts, which must be removed through purification.

Side Reactions During Peptide Coupling (Application): The application of this compound in peptide synthesis, particularly solid-phase peptide synthesis (SPPS), presents several challenges.

Incomplete Coupling: Due to the steric hindrance of the N-methyl group, coupling reactions can be slow and incomplete. peptide.com This leads to the formation of deletion peptides, where one or more amino acid residues are missing from the target sequence. mdpi.com

Mitigation: To minimize this, highly efficient coupling reagents like HATU or PyBOP are used. peptide.com Performing a double coupling (repeating the coupling step) or using alternative solvents (e.g., NMP, DMSO) can also improve yields. peptide.com If unreacted amine remains, it should be "capped" by acetylation with a reagent like acetic anhydride (B1165640) to prevent it from reacting in subsequent steps. peptide.com

Racemization: The activation of the carboxyl group of the amino acid being coupled to the N-terminal this compound residue can lead to racemization via oxazolone (B7731731) formation. uniurb.it

Mitigation: This side reaction is suppressed by the addition of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or, more effectively, its aza-derivative HOAt. uniurb.it Using urethane-protected amino acids (like Fmoc or Cbz) for the incoming residue also helps reduce the risk of racemization compared to peptide fragment coupling. spbu.ru

Diketopiperazine (DKP) Formation: When the peptide chain is at the dipeptide stage (with the N-methylated amino acid at the N-terminus), it is susceptible to intramolecular cyclization. The N-terminal amino group can attack the amide carbonyl, cleaving the peptide from the resin and forming a stable six-membered diketopiperazine ring. uniurb.it The presence of an N-methyl group can favor the cis-amide bond conformation, which facilitates this cyclization. uniurb.it

Mitigation: This is typically mitigated by immediately coupling the third amino acid to the dipeptide-resin without delay after the N-terminal deprotection step.

Table 4: Common Side Reactions and Mitigation Strategies

Side Reaction/Impurity Cause Mitigation Strategies Reference
Deletion Peptides Incomplete coupling due to steric hindrance of the N-methyl group. Use potent coupling reagents (HATU, PyBOP); perform double coupling; cap unreacted amines with acetic anhydride. peptide.compeptide.commdpi.com
Racemization Oxazolone formation during carboxyl group activation. Use additives like HOBt or HOAt; avoid over-activation. uniurb.it
Diketopiperazine (DKP) Formation Intramolecular cyclization of an N-terminal dipeptidyl-resin. Couple the third amino acid residue promptly after deprotection of the dipeptide. uniurb.it

Future Research Directions and Emerging Opportunities for Z N Me L 2 Aminohexanoic Acid

Advancements in Automated Synthesis Utilizing Z-N-ME-L-2-Aminohexanoic acid Building Blocks

The integration of this compound into automated synthesis platforms is a key area for future development, promising to accelerate the discovery of novel peptides and peptidomimetics. While the incorporation of N-methylated amino acids can be challenging due to steric hindrance, recent advancements in synthesis protocols are overcoming these hurdles. scielo.org.mxacs.org

Future research will likely focus on optimizing automated solid-phase peptide synthesis (SPPS) to efficiently incorporate this compound. This includes the development of specialized coupling reagents and protocols that minimize racemization and ensure high coupling yields. merckmillipore.com Techniques such as microwave-assisted peptide synthesis have already shown promise in accelerating reaction times for sterically hindered couplings. nih.gov A recent study demonstrated a significantly time-reduced, three-step N-methylation procedure on solid support that is compatible with various laboratory equipment, including peptide synthesizers with microwave irradiation, offering a viable alternative to using pre-synthesized expensive methylated amino acid derivatives. acs.org

Furthermore, the development of automated solution-phase synthesis methodologies could provide a scalable route for producing libraries of compounds derived from N-alkylated amino acids. chimia.ch The use of building blocks like Fmoc-N-methyl amino acids is becoming routine in parallel synthesis, which is fundamental for creating compound libraries for screening. enamine.net The continued refinement of these automated processes will enable the rapid generation of diverse peptide libraries containing this compound for biological screening.

Table 1: Comparison of Synthesis Techniques for N-Methylated Peptides

Synthesis TechniqueDescriptionAdvantagesChallengesCitations
Solid-Phase Peptide Synthesis (SPPS) Stepwise addition of amino acids to a growing peptide chain anchored to a solid resin.Amenable to automation; simplified purification.Steric hindrance from N-methyl group can lead to incomplete reactions and racemization. merckmillipore.comacs.org
Microwave-Assisted SPPS Utilizes microwave energy to accelerate coupling and deprotection steps in SPPS.Reduced reaction times; improved yields for difficult couplings.Requires specialized equipment; optimization of conditions is crucial. nih.govacs.org
Solution-Phase Synthesis All reactions are carried out in solution without a solid support.Highly scalable for large-quantity production.Purification can be more complex; less amenable to high-throughput automation. chimia.ch
DNA-Encoded Library (DEL) Synthesis Peptides are synthesized while attached to a unique DNA tag for identification.Allows for the creation and screening of massive libraries.Requires DNA-compatible reaction conditions; N-methyl couplings can be inefficient. acs.org

Exploration of Novel Catalytic Methods for its Derivatization and Functionalization

Developing novel catalytic methods for the derivatization of this compound is crucial for expanding its chemical diversity. Research is moving beyond traditional methylation techniques toward more efficient, selective, and environmentally benign catalytic systems.

One promising avenue is photocatalysis. A recently developed method uses a silver(I)-loaded titanium dioxide (Ag(I)/TiO2) photocatalyst to achieve N-methylation of amino acids with methanol (B129727) under UV irradiation at ambient temperature, avoiding hazardous stoichiometric reducing agents. chemrxiv.org Another area of intense research is the use of earth-abundant metal catalysts. For instance, an iron complex has been shown to catalyze the reductive N-methylation of amines using dialkyl carbonates. csic.es

Furthermore, catalytic C–H functionalization presents a powerful strategy for modifying the alkyl side chain of the amino acid. A notable example is the palladium-catalyzed stereoselective β-functionalization of N-methylated amino acids using an 8-aminoquinoline (B160924) (AQ) directing group, which allows for the introduction of aryl, alkyl, and alkenyl side chains. acs.org This protocol was successfully applied in the synthesis of complex natural products. acs.org The exploration of new catalysts and directing groups will undoubtedly lead to more versatile methods for functionalizing this compound at various positions.

Table 2: Emerging Catalytic Methods for N-Methylated Amino Acid Synthesis and Derivatization

Catalytic MethodCatalyst/Reagent SystemTransformationKey FeaturesCitations
Photocatalysis Ag(I)/TiO2 / MethanolN-methylation of amino acidsOccurs at ambient temperature; uses methanol as a green methyl source. chemrxiv.org
Lewis Acid Catalysis AlCl₃ / TriethylsilaneReductive opening of oxazolidinonesEfficient, environmentally more benign synthesis of Fmoc-N-methyl-α-amino acids. acs.org
Water-Assisted N-methylation NaH / Dimethyl Sulfate (B86663) / cat. H₂ON-methylation of amino acid derivativesCatalytic water generates highly reactive NaOH, leading to faster reaction rates. acs.org
C-H Functionalization Pd-catalysis / 8-aminoquinoline (AQ) groupStereoselective β-arylation/alkylationAllows direct modification of the amino acid side chain. acs.org
Reductive N-alkylation Iron or Platinum complexes / CO₂ or CarbonatesN-methylation of aminesUtilizes sustainable C1 sources like CO₂. csic.es

Expanding its Role in Complex Natural Product Synthesis Research

N-methylated amino acids are integral components of numerous bioactive natural products, including the immunosuppressant cyclosporine and the chemotherapeutic dactinomycin. enamine.netnih.gov this compound, as a derivative of the non-proteinogenic amino acid norleucine, is a valuable building block for synthesizing analogs of these natural products and for creating entirely new complex molecules.

Future research will likely see the strategic incorporation of this compound into synthetic routes to modulate the biological activity and pharmacokinetic properties of natural product scaffolds. The synthesis of cyclopeptide alkaloids like abyssenine A and mucronine E has already demonstrated the successful application of C-H functionalization on an N-methylated amino acid as a key synthetic step. acs.org This highlights the potential for combining novel catalytic methods with the use of this building block.

The combination of chemical synthesis and biosynthesis strategies is an emerging field that could leverage this compound. sioc-journal.cn Synthetic biology approaches could be engineered to produce precursor molecules, which are then elaborated using chemical methods involving advanced building blocks like this compound to complete the synthesis of complex targets.

Development of Advanced Analytical Techniques for its Detection and Quantification in Research Samples

As the use of this compound and other N-methylated amino acids grows, so does the need for advanced analytical techniques for their detection and quantification. Standard analytical methods often require adaptation to accurately characterize these modified residues.

Gas chromatography-mass spectrometry (GC-MS) has been successfully used to characterize N-methyl and N,N-dimethyl amino acids after derivatization with ethyl chloroformate, providing valuable mass spectral data for their identification. nih.gov For quantitative analysis, a method involving radiolabeled reductive methylation of N-terminal amino acids followed by amino acid analysis has proven to be sensitive and effective. nih.gov

A significant advancement in chromatographic separation is the C3 Marfey's method. This technique, which uses a C3 HPLC column, has been shown to be capable of resolving all standard and several nonstandard N-methylated amino acids, outperforming traditional C18 columns where co-elution with the derivatizing reagent can be problematic. acs.org Future efforts will likely focus on developing even more sensitive and high-throughput methods, potentially leveraging advanced mass spectrometry and novel derivatization strategies to facilitate metabolomic studies and reaction monitoring. nih.gov

Theoretical and Computational Studies on its Reactivity, Conformational Dynamics, and Interactions

Computational chemistry provides powerful tools to predict and understand the behavior of molecules like this compound, guiding experimental design. Density Functional Theory (DFT) has been employed to study the impact of N-methylation on amino acid derivatives. These studies reveal that N-methylation leads to an increase in lipophilicity and aqueous solubility, while also increasing the energy of the Highest Occupied Molecular Orbital (HOMO) and decreasing the HOMO-LUMO energy gap, which suggests higher chemical reactivity. rsc.orgresearchgate.netrsc.org

Computational studies have also shown that N-methylation lowers the energy barrier for cis/trans isomerization of the amide bond, a critical factor influencing peptide conformation. rsc.orgresearchgate.net This has profound implications for the design of peptides with specific secondary structures. nih.gov

Emerging computational tools are further streamlining these analyses. For example, the AutoRotLib protocol automates the parameterization of non-canonical amino acids, including N-methylated residues, for use in the Rosetta protein design software. frontiersin.org This enables the computational design of complex macromolecules incorporating these modified building blocks. frontiersin.org Future computational work will likely involve more sophisticated molecular dynamics simulations to model the behavior of peptides containing this compound in biological environments, such as their interactions with protein targets and lipid membranes. nih.gov

Table 3: Predicted Effects of N-Methylation on Amino Acid Properties (Based on DFT Studies)

PropertyEffect of N-MethylationImplicationCitations
Lipophilicity (ClogP) IncreaseImproved membrane permeability. rsc.orgresearchgate.net
Aqueous Solubility (ΔGsolv) Increase (more negative ΔGsolv)Improved solubility for drug formulation. rsc.orgresearchgate.net
HOMO Energy Increase (less negative)Higher chemical reactivity, better electron donor. rsc.orgresearchgate.net
HOMO-LUMO Gap DecreaseIncreased chemical reactivity. rsc.orgresearchgate.net
cis/trans Amide Energy Barrier LowerIncreased conformational flexibility around the amide bond. rsc.orgresearchgate.net

Potential for Integration into High-Throughput Screening Libraries for New Chemical Entity Discovery

The unique properties conferred by N-methylation make this compound an attractive building block for inclusion in high-throughput screening (HTS) libraries. researchgate.netnih.gov These libraries are essential tools in modern drug discovery for identifying new lead compounds. nih.gov

The incorporation of N-methylated building blocks into combinatorial libraries is a well-established strategy for discovering new potential drugs. researchgate.net The development of efficient, automated synthesis methods is critical for this endeavor. enamine.net A particularly powerful platform is the DNA-encoded library (DEL), which allows for the synthesis and screening of billions of compounds. acs.org Recent work has focused on developing DNA-compatible reaction conditions for forming N-methylated peptide bonds, paving the way for the inclusion of building blocks like this compound in these vast libraries. acs.org

Moreover, genetically encoded libraries of non-standard peptides are an emerging technology where modified amino acids are incorporated into peptides using reconstituted cell-free translation systems. nih.gov Successful in vitro selection from libraries containing multiple N-methyl amino acids has been reported, demonstrating the feasibility of this approach for discovering novel, high-affinity binders to protein targets. nih.gov As these technologies mature, the systematic integration of this compound into diverse screening libraries will undoubtedly unlock new opportunities for discovering chemical entities with therapeutic potential.

Q & A

Q. How can the role of this compound in amino acid transport be experimentally validated?

  • Methodological Answer : Competitive uptake assays using 3^3H-labeled amino acids (e.g., leucine) in presence/absence of this compound. Knockdown of transporters (e.g., LAT1 via siRNA) confirms specificity. Patch-clamp electrophysiology measures ion currents in transfected oocytes .

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